molecular formula C8H7N5O2 B14597858 (4,6-Dimethoxy-1,3,5-triazin-2-yl)propanedinitrile CAS No. 60717-17-1

(4,6-Dimethoxy-1,3,5-triazin-2-yl)propanedinitrile

Cat. No.: B14597858
CAS No.: 60717-17-1
M. Wt: 205.17 g/mol
InChI Key: VZGSBEBNNBMYGA-UHFFFAOYSA-N
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Description

(4,6-Dimethoxy-1,3,5-triazin-2-yl)propanedinitrile is an organic compound that belongs to the triazine family. This compound is characterized by its triazine ring, which is substituted with two methoxy groups at the 4 and 6 positions, and a propanedinitrile group at the 2 position. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dimethoxy-1,3,5-triazin-2-yl)propanedinitrile typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with a suitable nitrile compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent, such as tetrahydrofuran or dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimethoxy-1,3,5-triazin-2-yl)propanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted triazine derivatives, such as amides, esters, and thioethers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to activate carboxylic acids and facilitate the formation of various derivatives makes it a valuable reagent in organic synthesis .

Properties

CAS No.

60717-17-1

Molecular Formula

C8H7N5O2

Molecular Weight

205.17 g/mol

IUPAC Name

2-(4,6-dimethoxy-1,3,5-triazin-2-yl)propanedinitrile

InChI

InChI=1S/C8H7N5O2/c1-14-7-11-6(5(3-9)4-10)12-8(13-7)15-2/h5H,1-2H3

InChI Key

VZGSBEBNNBMYGA-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)C(C#N)C#N)OC

Origin of Product

United States

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